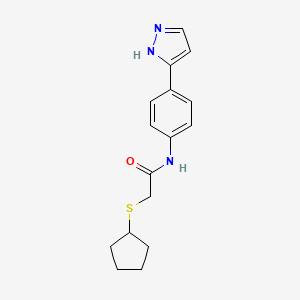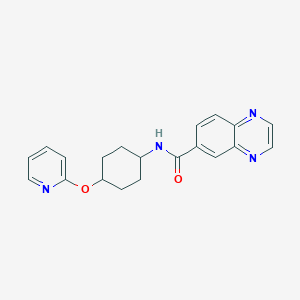
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .Molecular Structure Analysis
Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
- Imidazole derivatives have demonstrated antibacterial and antimycobacterial properties. Researchers have explored their potential as novel agents against infectious diseases .
- Imidazole-containing compounds often exhibit anti-inflammatory activity. By modulating inflammatory pathways, they may help manage inflammatory diseases .
- Some imidazole derivatives possess antitumor properties. These compounds may interfere with cancer cell growth and proliferation .
- Imidazole-based molecules have been investigated for their potential in managing diabetes. They may influence glucose metabolism or insulin sensitivity .
- Imidazole derivatives often exhibit antioxidant properties, protecting cells from oxidative stress and damage .
- Imidazole-containing compounds have been studied as antiviral agents. They may inhibit viral replication or entry .
Antibacterial and Antimycobacterial Activity
Anti-Inflammatory Properties
Antitumor Effects
Antidiabetic Activity
Antioxidant Capacity
Antiviral Potential
Ulcerogenic Activity
Other Biological Activities
Mecanismo De Acción
Direcciones Futuras
The development of new drugs that overcome the problems of antimicrobial resistance (AMR) is necessary . In the past, drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .
Propiedades
IUPAC Name |
3-chloro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-13-3-1-2-12(10-13)14(19)17-5-8-20-9-7-18-6-4-16-11-18/h1-4,6,10-11H,5,7-9H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHESJABRACHFSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCOCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2401631.png)
![3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401632.png)
![5-Cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyridine-3-carboxylic acid](/img/structure/B2401636.png)
![N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide](/img/structure/B2401637.png)

![tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride](/img/structure/B2401641.png)
![2-Chloro-1-[4-(4-methylbenzoyl)piperazin-1-yl]ethan-1-one](/img/structure/B2401642.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide](/img/structure/B2401644.png)
![2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2401645.png)

![N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2401647.png)
![2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2401649.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2401652.png)